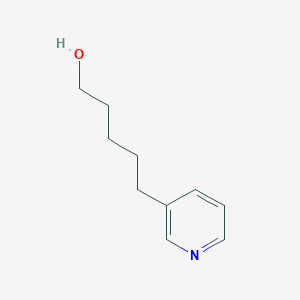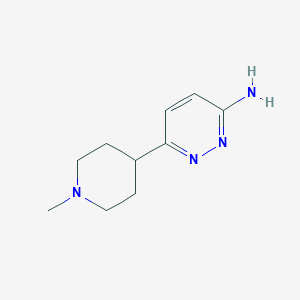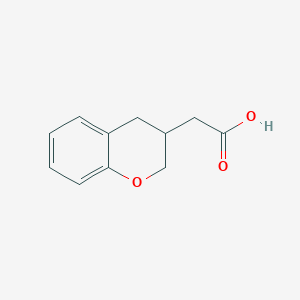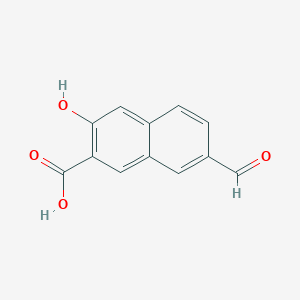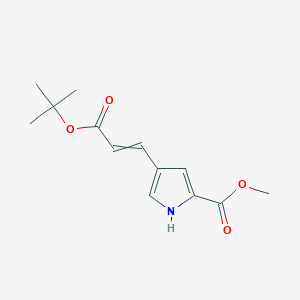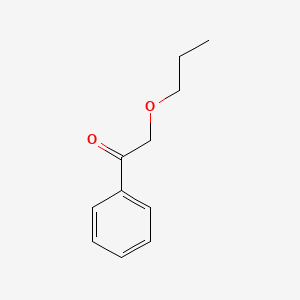
2-Propoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Propoxyacetophenone: is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a propoxy group attached to the alpha position of the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Propoxyacetophenone can be synthesized through several methods. One common approach involves the reaction of acetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of 2-Propoxyacetophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods often focus on scalability and cost-effectiveness, employing readily available raw materials and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Alpha-Propoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Propoxybenzoic acid or propoxybenzaldehyde.
Reduction: Propoxyphenylethanol or propylbenzene.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Alpha-Propoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Studies have explored its potential as a precursor for biologically active compounds. It may serve as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: In the industrial sector, 2-Propoxyacetophenone is used in the manufacture of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propoxyacetophenone depends on its specific application. In general, it interacts with molecular targets through its functional groups. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The propoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Acetophenone: The parent compound without the propoxy group.
4-Hydroxyacetophenone: A hydroxyl-substituted derivative.
4-Methoxyacetophenone: A methoxy-substituted derivative.
Comparison:
Uniqueness: Alpha-Propoxyacetophenone is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This group can enhance its solubility in organic solvents and influence its reactivity.
Reactivity: Compared to acetophenone, 2-Propoxyacetophenone may exhibit different reactivity patterns due to the electron-donating effect of the propoxy group. This can affect its behavior in substitution and oxidation reactions.
Applications: While acetophenone and its derivatives are widely used in organic synthesis, the specific properties of this compound make it suitable for specialized applications in pharmaceuticals and fine chemicals.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenyl-2-propoxyethanone |
InChI |
InChI=1S/C11H14O2/c1-2-8-13-9-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
HNVXRQGGJGHSDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


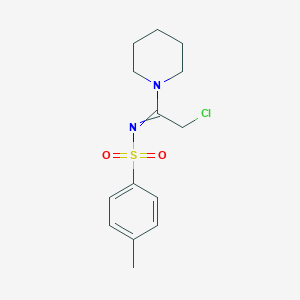
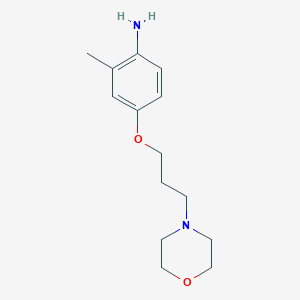
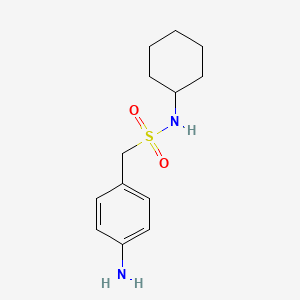
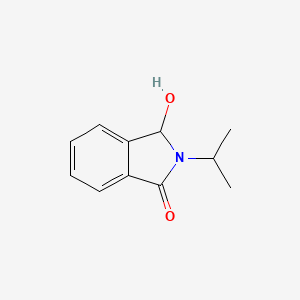
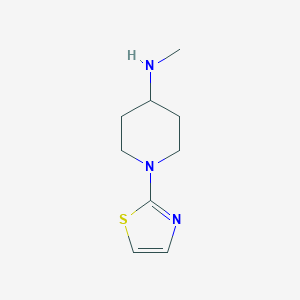
![3-(p-Bromophenyl)-6-phenyl furo[3,4-c]pyrrole-1,4-dione](/img/structure/B8453127.png)
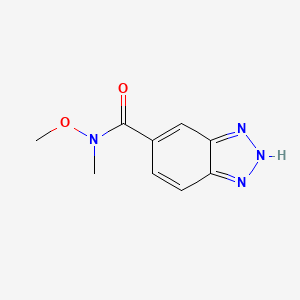
![4-Chloro-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B8453146.png)
